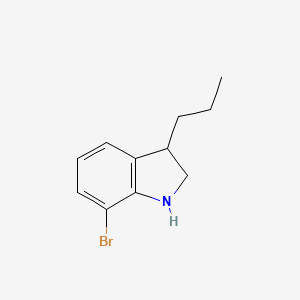

7-Bromo-3-propyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

7-bromo-3-propyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C11H14BrN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-6,8,13H,2,4,7H2,1H3 |

InChI Key |

CGJZSYPJLZZPPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNC2=C1C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-propyl-2,3-dihydro-1H-indole typically involves the bromination of 3-propyl-2,3-dihydro-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as 7-bromo-3-propylindole-2,3-dione.

Reduction: Reduced forms such as 7-bromo-3-propylindoline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various chemical transformations and functionalizations .

Biology: Indole derivatives, including 7-Bromo-3-propyl-2,3-dihydro-1H-indole, have shown potential in biological studies due to their ability to interact with biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties .

Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are known to exhibit a wide range of pharmacological activities, making them candidates for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 7-Bromo-3-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The bromine atom may enhance the compound’s binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The bromine atom in the target compound increases molecular weight by ~44.41 g/mol compared to its chloro analog . Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing, as seen in related indole derivatives ( ).

- Substituent Position : Moving the bromine from C-7 (target compound) to C-5 (as in ) alters electronic density distribution, affecting NMR shifts. For example, C-7 in the target compound is expected at δ ~110–115 ppm (based on C-7 at 109.46 ppm in ), whereas C-5 in 5-bromo derivatives shows upfield shifts due to reduced deshielding.

- Functional Groups : Ester and triazole substituents (e.g., in and 6 ) introduce hydrogen-bonding capabilities and modulate solubility.

Crystallographic and Conformational Analysis

- Crystal Packing : In related dihydroindoles ( ), sulfonyl-bound phenyl rings exhibit near-orthogonal dihedral angles (~88°), suggesting that bulky substituents (e.g., bromine) in the target compound may similarly influence molecular conformation.

- Hydrogen Bonding : Intramolecular C–H⋯O bonds stabilize S(6) ring motifs in analogs ( ). The 3-propyl group in the target compound may reduce such interactions compared to ester- or triazole-bearing derivatives.

Spectroscopic Signatures

- ¹³C NMR : The C-7 position in bromoindoles typically resonates at δ ~110–115 ppm ( ), whereas chloro analogs may show upfield shifts due to reduced electronegativity.

- IR Spectroscopy : Bromine’s presence is expected to weaken C–Br stretching vibrations (~550–600 cm⁻¹), distinct from C–Cl (~650 cm⁻¹) or C–O (esters, ~1250 cm⁻¹) stretches in analogs.

Biological Activity

Overview

7-Bromo-3-propyl-2,3-dihydro-1H-indole is a notable member of the indole family, characterized by its unique structure that includes a bromine atom at the 7-position and a propyl group at the 3-position. This compound has garnered attention for its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail its biological activity, mechanisms of action, and comparative studies with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C11H14BrN |

| Molecular Weight | 240.14 g/mol |

| IUPAC Name | This compound |

| InChI Key | CGJZSYPJLZZPPC-UHFFFAOYSA-N |

Antimicrobial Activity

Indole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that this compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

For instance:

- Minimum Inhibitory Concentration (MIC) values for this compound against Escherichia coli were reported to be as low as 0.0195 mg/mL, indicating strong antibacterial potential.

- In comparative studies, it showed promising results against Staphylococcus aureus and Candida albicans, with MIC values ranging from 0.0048 to 0.039 mg/mL .

Anticancer Activity

The compound's anticancer potential is linked to its ability to interact with specific molecular targets involved in cancer cell survival. Notably, it has been studied for its effects on the myeloid cell leukemia-1 (Mcl-1) protein, which plays a crucial role in the apoptosis of cancer cells.

Case Study:

A study identified several indole derivatives that inhibit Mcl-1 with nanomolar binding affinities. Although specific data for this compound was not highlighted in this study, its structural similarities suggest potential efficacy in this area .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced inflammation in various conditions.

The biological activity of this compound is largely attributed to its interactions with various biological targets:

- Binding Affinity: The presence of the bromine atom enhances binding affinity to specific receptors and enzymes.

- Modulation of Pathways: It may modulate pathways associated with apoptosis and inflammation by interacting with proteins like Mcl-1 and COX enzymes.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other indoles. A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2,3-Dihydro-1H-indole | Lacks bromine and propyl groups | Simpler structure; less bulky |

| 3-Methyl-2,3-dihydro-1H-indole | Lacks propyl group at the third position | More compact; different reactivity |

| 7-Bromo-2,3-dihydro-1H-indole | Lacks propyl group | Similar reactivity but less steric hindrance |

The presence of both bromine and propyl groups enhances the compound’s reactivity and biological activity compared to simpler indoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.